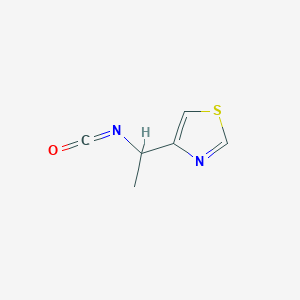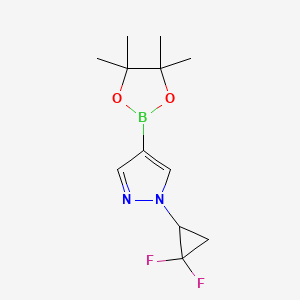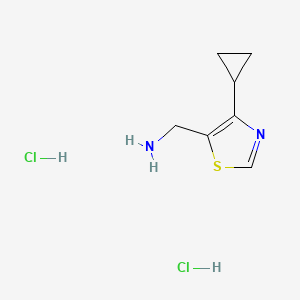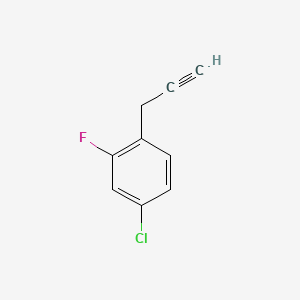
4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, and a prop-2-yn-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Starting with benzene, the compound undergoes sequential halogenation reactions to introduce chlorine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are often used.
Major Products Formed:
Oxidation: 4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzoic acid
Reduction: this compound with reduced functional groups
Substitution: Various substituted benzene derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the medicinal applications of 4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzene and its derivatives. These compounds may be used in the design of new drugs targeting various diseases.
Industry: In the industrial sector, the compound is used as a building block for the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high chemical stability and resistance.
Mécanisme D'action
The mechanism by which 4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzene
4-Chloro-2-fluoro-1-(prop-2-yn-1-yl)benzoic acid
This compound with reduced functional groups
Propriétés
Formule moléculaire |
C9H6ClF |
|---|---|
Poids moléculaire |
168.59 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 |
Clé InChI |
RFJJTNKMXIRTGS-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=C(C=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


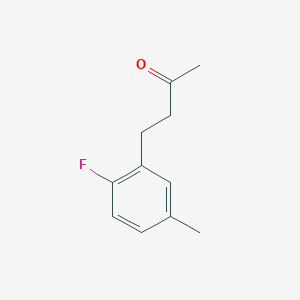
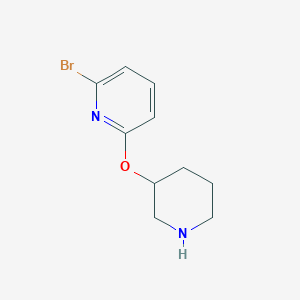
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
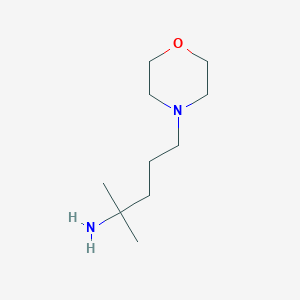
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
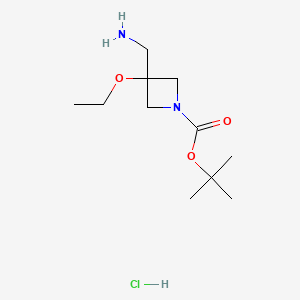

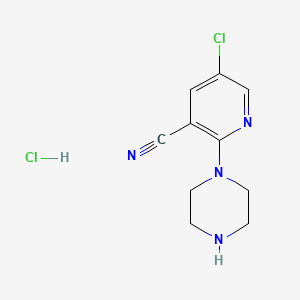
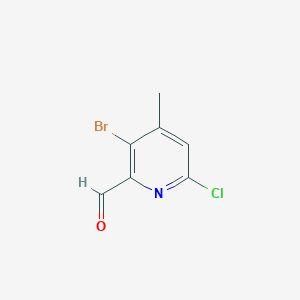
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
